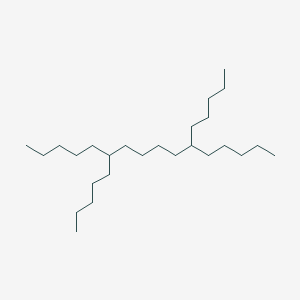
6,11-Dipentylhexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Dipentylhexadecane is a hydrocarbon compound with the molecular formula C26H54. It is a derivative of hexadecane, where two pentyl groups are attached to the 6th and 11th carbon atoms of the hexadecane chain. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 6,11-Dipentylhexadecane typically involves the alkylation of hexadecane with pentyl halides in the presence of a strong base. The reaction conditions often include:
Reagents: Hexadecane, pentyl halides (e.g., pentyl bromide), and a strong base (e.g., sodium hydride).
Solvent: Anhydrous ether or tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure efficient mixing and reaction control.
Analyse Chemischer Reaktionen
6,11-Dipentylhexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to yield alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the pentyl groups can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
6,11-Dipentylhexadecane has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 6,11-Dipentylhexadecane involves its interaction with molecular targets through hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The pathways involved include lipid metabolism and membrane-associated processes .
Vergleich Mit ähnlichen Verbindungen
6,11-Dipentylhexadecane can be compared with other similar compounds such as:
Hexadecane: The parent compound without the pentyl substitutions.
Octadecane, 6,11-dipentyl-: A similar compound with an extended carbon chain.
Dodecane, 6,11-dipentyl-: A shorter chain analog with similar substitutions.
Eigenschaften
CAS-Nummer |
15874-03-0 |
|---|---|
Molekularformel |
C26H54 |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
6,11-dipentylhexadecane |
InChI |
InChI=1S/C26H54/c1-5-9-13-19-25(20-14-10-6-2)23-17-18-24-26(21-15-11-7-3)22-16-12-8-4/h25-26H,5-24H2,1-4H3 |
InChI-Schlüssel |
PNYSRXNTUVFUNI-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCC)CCCCC(CCCCC)CCCCC |
Kanonische SMILES |
CCCCCC(CCCCC)CCCCC(CCCCC)CCCCC |
Key on ui other cas no. |
15874-03-0 |
Synonyme |
6,11-Dipentylhexadecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















